2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
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Overview
Description
2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a synthetic organic compound with the molecular formula C11H11Cl2NO4S It is characterized by the presence of dichloro, pyrrolidinyl, and sulfonyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Sulfonylation: The addition of a sulfonyl group to the chlorinated benzoic acid.
Pyrrolidinylation: The attachment of a pyrrolidinyl group to the sulfonylated intermediate.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of scalable reaction conditions, the use of automated systems for precise control, and the implementation of waste management protocols.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Lacks the sulfonyl and pyrrolidinyl groups, making it less versatile in terms of chemical reactivity and biological activity.
5-(Pyrrolidin-1-ylsulfonyl)benzoic acid: Does not have the chlorine atoms, which may affect its overall properties and applications.
Uniqueness
2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and sulfonyl groups allows for diverse chemical modifications, while the pyrrolidinyl group enhances its potential interactions with biological targets.
Properties
IUPAC Name |
2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-8-6-9(13)10(5-7(8)11(15)16)19(17,18)14-3-1-2-4-14/h5-6H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENBWHWVQLQVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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